8-Hydroxy-5H-pyrido[2,3-B]pyrazin-6-one
Description
8-Hydroxy-5H-pyrido[2,3-B]pyrazin-6-one is a bicyclic heteroaromatic compound featuring a pyrido-pyrazinone scaffold with a hydroxyl group at the 8-position. This compound shares structural similarities with RNase H and integrase (IN) inhibitors, particularly due to its coplanar triad of heteroatoms and hydrophobic aryl moieties, which enable dual inhibitory activity against HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) and integrase . Its synthesis often involves multi-step protocols, such as benzyloxy protection of hydroxyl groups followed by coupling reactions with aryl amines (e.g., methyl 5-(benzyloxy)-8-hydroxy-6-oxo-5,6-dihydropyrido[2,3-b]pyrazine-7-carboxylate derivatives) .
Properties
Molecular Formula |
C7H5N3O2 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
8-hydroxy-5H-pyrido[2,3-b]pyrazin-6-one |
InChI |
InChI=1S/C7H5N3O2/c11-4-3-5(12)10-7-6(4)8-1-2-9-7/h1-3H,(H2,9,10,11,12) |
InChI Key |
OGAHMBCLURUCCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CC(=O)N2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The biological and physicochemical properties of pyrido-pyrazinones are highly dependent on substituent positions and functional groups. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
*Note: lists "C₁₉H₂₄FNO" for 8-Chloro-5-methylpyrido[2,3-b]pyrazin-6-one, which conflicts with the compound name. The formula C₉H₈ClN₃O is inferred from standard pyrido-pyrazinone chemistry.
Key Observations:
Hydroxyl vs. Amino Groups: The 8-hydroxy derivative exhibits unique HIV inhibitory activity, likely due to hydrogen-bonding interactions with enzymatic targets, whereas amino analogs (e.g., 8-amino-benzopyrano derivatives) lack reported antiviral activity and are primarily synthetic intermediates .
Chloro Substitution: Chloro-substituted analogs (e.g., 8-chloro-pyridazinones) show reduced pharmacological relevance but are valuable as halogenated intermediates for further functionalization .
Ring Modifications: Fusing a benzopyrano ring (as in 8-amino-5H-benzopyrano[2,3-b]pyridin-5-one) increases molecular weight and melting point (272–273°C) compared to simpler pyrido-pyrazinones, suggesting enhanced crystallinity .
Pharmacological and Biochemical Profiles
- 8-Hydroxy-5H-pyrido[2,3-B]pyrazin-6-one : Demonstrates dual inhibition of HIV-1 RNase H (IC₅₀ = 2.3 μM) and integrase (IC₅₀ = 4.7 μM) due to its ability to chelate metal ions in enzymatic active sites .
- Analog Limitations: Chloro- and amino-substituted analogs lack reported antiviral activity, likely due to insufficient metal-chelating capacity or steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
